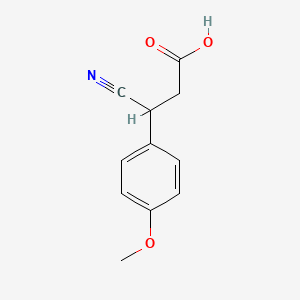![molecular formula C15H21NO6 B6577471 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide CAS No. 1093406-63-3](/img/structure/B6577471.png)
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide, also known as N-acetyl-4,5-dihydroxy-6-(hydroxymethyl)oxane-2-(4-methylphenoxy)acetamide, is a small molecule with a variety of potential applications in scientific research. This molecule has been studied by researchers for its ability to affect biochemical and physiological processes.
Aplicaciones Científicas De Investigación
The ability of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide-dihydroxy-6-(hydroxymethyl)oxane-2-(4-methylphenoxy)acetamide to affect biochemical and physiological processes makes it an attractive molecule for use in scientific research. It has been used in studies of enzyme inhibition, signal transduction pathways, and drug metabolism. It has also been used as a tool to study the effects of oxidative stress, as well as to investigate the roles of various proteins in cellular processes.
Mecanismo De Acción
Target of Action
It is classified as a n-acyl-hexosamine , which suggests that it may interact with enzymes or receptors that recognize or process hexosamines.
Mode of Action
Based on its classification as a n-acyl-hexosamine , it can be inferred that it may interact with its targets through hydrogen bonding and hydrophobic interactions, typical of carbohydrate-protein interactions.
Biochemical Pathways
As a N-acyl-hexosamine , it might be involved in glycosylation processes, which are crucial for protein folding, stability, and function.
Result of Action
Given its classification as a N-acyl-hexosamine , it might influence the structure and function of proteins through glycosylation, potentially affecting cellular processes such as signal transduction, cell adhesion, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide-dihydroxy-6-(hydroxymethyl)oxane-2-(4-methylphenoxy)acetamide is an attractive molecule for use in scientific research due to its ability to affect a variety of biochemical and physiological processes. However, there are some advantages and limitations to using this molecule in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has been shown to be effective in a variety of laboratory experiments. However, one limitation is that the mechanism of action of this molecule is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
The potential applications of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide-dihydroxy-6-(hydroxymethyl)oxane-2-(4-methylphenoxy)acetamide are numerous and varied. Future research could focus on further elucidating the mechanism of action of this molecule, as well as investigating its potential therapeutic applications. Additionally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent, as well as to investigate its potential effects on cancer cell growth and development. Finally, further studies could be done to investigate the potential of this molecule to modulate the expression of various genes.
Métodos De Síntesis
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide-dihydroxy-6-(hydroxymethyl)oxane-2-(4-methylphenoxy)acetamide can be synthesized using a two-step process. The first step involves the synthesis of the precursor, 4,5-dihydroxy-6-(hydroxymethyl)oxane-2-(4-methylphenoxy)acetamide, which is accomplished by reacting 4-methylphenoxyacetic acid with a strong base such as sodium hydroxide. The second step involves the acetylation of the precursor molecule, which is done by reacting it with acetic anhydride.
Propiedades
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-8-3-5-10(6-4-8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMQIFNHFQBSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6577392.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6577399.png)
![13-{[3-(diethylamino)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577411.png)


![2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6577430.png)
![ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate](/img/structure/B6577446.png)
![2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide](/img/structure/B6577447.png)
![ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6577453.png)
![(2E)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6577464.png)
![2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid](/img/structure/B6577466.png)
![N-(2-bromophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B6577467.png)

![N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6577487.png)